molecular formula C19H18N4O4 B2898353 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-23-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No. B2898353
M. Wt: 366.377
InChI Key: POZUFPYAISKGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide, also known as DBIBB, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DBIBB is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Anticonvulsant Applications

The design and synthesis of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamide derivatives demonstrate the potential use of such compounds in treating seizures. These molecules combine chemical fragments of well-known antiepileptic drugs, showing promising initial anticonvulsant screening results in preclinical models. Compounds synthesized displayed broad spectra of activity across different seizure models, highlighting their potential as new antiepileptic agents (Kamiński et al., 2015).

Antimicrobial and Enzyme Inhibition

Research on N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives has shown them to possess potent antibacterial properties and moderate enzyme inhibitory activities. These findings suggest the chemical's utility in developing new therapeutic agents for infectious diseases and conditions involving enzyme dysregulation. The structural specificity of these compounds contributes to their effectiveness against various bacterial strains and their potential as lipoxygenase inhibitors, indicating a broad spectrum of possible pharmaceutical applications (Abbasi et al., 2017).

Antitumor Activity

Compounds bearing the N-(2,3-dihydro-1,4-benzodioxin-6-yl) structure have been evaluated for their antitumor activities. Novel series of such derivatives have demonstrated significant broad-spectrum antitumor activity in vitro, suggesting their potential in cancer treatment. These findings underscore the importance of further investigation into the mechanisms of action of these compounds and their potential therapeutic applications in oncology (Ibrahim A. Al-Suwaidan et al., 2016).

Insecticidal Activity

Studies have also explored the insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, including those with a 1,4-benzodioxin structure. These compounds have shown high insecticidal activities, superior to some commercial insecticides, indicating their potential use in pest management and agricultural applications (Yoshihiro. Sawada et al., 2003).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c24-18(20-13-7-8-16-17(12-13)27-11-10-26-16)6-3-9-23-19(25)14-4-1-2-5-15(14)21-22-23/h1-2,4-5,7-8,12H,3,6,9-11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZUFPYAISKGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

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